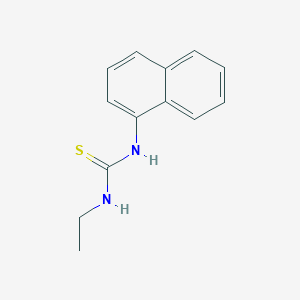

1-(1-Naphthyl)-3-ethylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-naphthalen-1-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-2-14-13(16)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIZARPESAKEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Naphthyl 3 Ethylthiourea and Derivatives

General Synthesis Pathways of Unsymmetrical Thioureas

The construction of unsymmetrical thioureas, such as 1-(1-Naphthyl)-3-ethylthiourea, can be achieved through several reliable synthetic routes. The most prevalent of these are the coupling of amines with isothiocyanates and methods involving the in situ generation of isothiocyanate intermediates.

Amine-Isothiocyanate Coupling Reactions

The most direct and widely employed method for the synthesis of unsymmetrical thioureas is the reaction between an isothiocyanate and a primary or secondary amine. In the case of this compound, this involves the reaction of 1-naphthyl isothiocyanate with ethylamine (B1201723).

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea (B124793) product. This reaction is typically high-yielding and can be carried out under mild conditions. The general scheme for this reaction is depicted below:

Scheme 1: General synthesis of this compound via amine-isothiocyanate coupling.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting materials.

In Situ Generation and Reactivity of Isothiocyanate Intermediates

For the synthesis of this compound using this method, 1-naphthylamine (B1663977) would be reacted with carbon disulfide and a base, followed by the addition of a desulfurizing agent and ethylamine. The choice of base and desulfurizing agent is crucial for the efficiency of the reaction.

Optimized Synthetic Protocols for this compound

Optimization of the synthetic protocol is essential for achieving high yields and purity of this compound. This involves a careful selection of solvents and reaction conditions, and for chiral analogues, the development of stereoselective approaches.

Solvent Effects and Reaction Conditions Optimization

The choice of solvent can significantly influence the rate and outcome of the amine-isothiocyanate coupling reaction. A range of solvents can be used, from polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF) to less polar solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). The ideal solvent should dissolve both reactants and facilitate the reaction without participating in side reactions.

Temperature and reaction time are also critical parameters. While many thiourea syntheses proceed efficiently at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive amines or isothiocyanates. Optimization studies would involve systematically varying these parameters to identify the conditions that provide the highest yield and purity of this compound in the shortest time.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 25 | 12 | 85 |

| 2 | Acetonitrile | 25 | 12 | 92 |

| 3 | THF | 25 | 12 | 88 |

| 4 | Acetonitrile | 50 | 4 | 95 |

| 5 | DCM | 50 | 6 | 90 |

This table presents hypothetical data to illustrate the process of optimizing reaction conditions. The optimal conditions would be determined through systematic experimental investigation.

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is present in either the naphthyl or the ethyl substituent, requires stereoselective synthetic methods. If a chiral amine or a chiral isothiocyanate is used as a starting material, the chirality is directly transferred to the product.

For instance, the use of a chiral amine, such as (R)- or (S)-1-phenylethylamine, in place of ethylamine would lead to the corresponding chiral thiourea. Alternatively, a chiral isothiocyanate could be employed. The development of catalytic asymmetric methods for the synthesis of chiral thioureas is an active area of research, often utilizing chiral catalysts to control the stereochemical outcome of the reaction between an achiral amine and an achiral isothiocyanate.

Derivatization Strategies and Scaffold Modification of the Naphthyl-Ethylthiourea Framework

The this compound scaffold can be modified at several positions to generate a library of derivatives. These modifications can be used to probe structure-activity relationships in various applications.

The nitrogen atoms of the thiourea moiety can be further substituted, although this can be challenging due to their reduced nucleophilicity compared to the starting amine. More commonly, modifications are made to the naphthyl or ethyl groups.

Modifications to the Naphthyl Ring: The naphthyl ring can be functionalized through electrophilic aromatic substitution reactions. The position of substitution will be directed by the activating/deactivating nature of the thiourea group and the inherent reactivity of the naphthalene (B1677914) ring system. Common modifications include nitration, halogenation, and Friedel-Crafts reactions.

Modifications to the Ethyl Group: The ethyl group can be replaced with other alkyl or aryl groups by starting with the corresponding primary amine in the initial synthesis. For example, using propylamine (B44156) would yield 1-(1-naphthyl)-3-propylthiourea.

| Derivative Name | Modification | Starting Material (Amine) |

|---|---|---|

| 1-(1-Naphthyl)-3-propylthiourea | Ethyl group replaced with propyl | Propylamine |

| 1-(1-Naphthyl)-3-benzylthiourea | Ethyl group replaced with benzyl | Benzylamine |

| 1-(4-Nitro-1-naphthyl)-3-ethylthiourea | Nitration of the naphthyl ring | Ethylamine (with subsequent nitration) |

| 1-(1-Naphthyl)-3-(2-hydroxyethyl)thiourea | Functionalization of the ethyl group | Ethanolamine |

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core structure.

Advanced Molecular Structure and Conformational Analysis

X-ray Crystallography Studies of Thiourea (B124793) Single Crystals

While specific crystallographic data for 1-(1-Naphthyl)-3-ethylthiourea is not widely published, the conformations of closely related N-aryl and N-alkyl thiourea derivatives are well-documented. In the solid state, the thiourea moiety (S=C-N₂H₂) typically adopts a nearly planar conformation. The substituents on the nitrogen atoms—in this case, the naphthyl and ethyl groups—are positioned relative to this plane.

The conformation is often described by the torsion angles around the C-N bonds. Generally, substituted thioureas exist in a trans-cis conformation with respect to the C-N bonds, which minimizes steric hindrance. For this compound, this would involve the naphthyl group being trans and the ethyl group being cis to the sulfur atom across their respective C-N bonds. The bulky naphthyl ring would likely be twisted out of the plane of the thiourea group to reduce steric strain.

Table 1: Typical Crystallographic Parameters for Substituted Thioureas This table presents generalized data based on known structures of similar thiourea derivatives.

| Parameter | Typical Value Range | Description |

| C=S Bond Length | 1.68 - 1.72 Å | Double bond character of the thiocarbonyl group. |

| C-N Bond Length | 1.32 - 1.36 Å | Partial double bond character due to resonance. |

| N-C-N Angle | 115° - 119° | Angle within the thiourea core. |

| C-N-C Angle | 120° - 126° | Angles at the substituted nitrogen atoms. |

| Naphthyl-N-C=S Torsion Angle | 40° - 70° | Defines the twist of the naphthyl group relative to the thiourea plane. |

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds (IHBs) can significantly influence molecular conformation and stability. researchgate.netnih.gov In thiourea derivatives, an IHB can potentially form between the hydrogen of one N-H group and the sulfur atom of the thiocarbonyl group (N-H···S=C).

The existence and geometry of such bonds are confirmed by crystallographic data, specifically by measuring the distance between the hydrogen and the acceptor atom (sulfur) and the angle of the D-H···A bond (Donor-Hydrogen···Acceptor). mdpi.com A short H···S distance (typically less than 2.4 Å) and a D-H···A angle greater than 110° are indicative of a significant hydrogen bonding interaction. mdpi.com This type of bond creates a pseudo-six-membered ring, which helps to lock the molecule into a more planar and rigid conformation. nih.gov

In the crystal lattice, molecules of this compound are held together by a combination of intermolecular forces.

Hydrogen Bonding: The most significant intermolecular interaction in thioureas is hydrogen bonding. The N-H groups act as hydrogen bond donors, and the thiocarbonyl sulfur atom is an excellent hydrogen bond acceptor. wikipedia.org This typically leads to the formation of centrosymmetric dimers through a pair of N-H···S bonds, creating a characteristic eight-membered ring motif. These dimers can then be further linked into chains or more complex three-dimensional networks.

Table 2: Primary Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Groups | Typical Geometry/Distance |

| Intermolecular Hydrogen Bond | N-H (donor) and C=S (acceptor) | H···S distance: ~2.4 - 2.8 Å; N-H···S angle: >150° |

| π-π Stacking | Naphthyl ↔ Naphthyl | Inter-planar distance: ~3.3 - 3.8 Å |

Solution-Phase Conformational Dynamics

In solution, molecules are not fixed in a single conformation but are dynamic, existing as an equilibrium of different conformers. Spectroscopic techniques are essential for probing these dynamic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational dynamics in solution. Due to resonance, the C-N bonds in the thiourea moiety have significant double-bond character, which restricts free rotation at room temperature. This restricted rotation can lead to the existence of distinct rotational isomers, or rotamers. nih.govst-andrews.ac.uk

The presence of rotamers is often observable in the ¹H or ¹³C NMR spectrum as a doubling of signals for the nuclei near the site of restricted rotation (e.g., the ethyl group protons). nih.gov

Variable-Temperature (VT) NMR is particularly powerful for studying these dynamic equilibria. researchgate.net By recording NMR spectra at different temperatures, the interconversion between rotamers can be monitored.

At low temperatures , the interconversion is slow on the NMR timescale, and separate signals for each rotamer are observed.

As the temperature is increased , the rate of rotation about the C-N bond increases. The signals for the distinct rotamers broaden and move closer together.

At the coalescence temperature (Tc) , the rate of interconversion becomes fast enough that the separate signals merge into a single, broad peak. nih.gov

At high temperatures , well above Tc, the rotation is very fast, and a single, sharp, time-averaged signal is observed.

The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the chemical shift difference between the signals at low temperature. st-andrews.ac.uk

Table 3: Illustrative VT-NMR Data for a Thiourea Derivative This table presents hypothetical data to illustrate the principles of VT-NMR analysis based on published studies of similar compounds.

| Temperature | Observed ¹H NMR Signal (e.g., -CH₂- protons) | Interpretation |

| 25 °C (298 K) | Two distinct triplets at δ 3.61 and δ 3.75 ppm | Slow rotation; two rotamers present. |

| 70 °C (343 K) | Two broad signals merging | Approaching coalescence. |

| 85 °C (358 K) | One broad singlet at δ 3.68 ppm | Coalescence Temperature (Tc) reached. |

| 110 °C (383 K) | One sharp triplet at δ 3.68 ppm | Fast rotation; signals are time-averaged. |

Hydrogen Bonding Characterization in Solution-State

The behavior of hydrogen bonds in solution can also be investigated using NMR spectroscopy. The chemical shift of the N-H protons is a sensitive probe of hydrogen bonding; a downfield shift is indicative of H-bond formation. nih.gov

To distinguish between intramolecular and intermolecular hydrogen bonds, dilution studies are often performed.

Intermolecular H-bonds: As the solution is diluted with a non-polar, non-hydrogen-bonding solvent, the equilibrium shifts away from associated species (like dimers) toward the free monomer. This disruption of intermolecular hydrogen bonds causes the N-H proton signal to shift significantly upfield.

Intramolecular H-bonds: The chemical shift of a proton involved in an intramolecular hydrogen bond is largely independent of concentration, as the interaction is contained within a single molecule. nih.gov

By observing the change in the N-H proton chemical shift upon dilution, the predominant type of hydrogen bonding in solution can be characterized. For this compound, a significant concentration dependence would suggest that intermolecular N-H···S hydrogen bonds, similar to those in the solid state, persist in solution.

Tautomeric Equilibria in Substituted Thioureas

Substituted thioureas, including the compound this compound, are characterized by their capacity to exist in different tautomeric forms. This phenomenon, known as tautomerism, involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. In the case of thiourea derivatives, the principal tautomerism is the thione-thiol equilibrium.

The thiourea backbone contains a thioamide moiety (-NH-C(=S)-NH-), which is responsible for its chemical properties and structural flexibility. uobasrah.edu.iq This flexibility gives rise to the thione-thiol tautomerism, where a proton can migrate from a nitrogen atom to the sulfur atom. uobasrah.edu.iqresearchgate.net This results in an equilibrium between the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol (or thioimidol) form, which contains a carbon-sulfur single bond and a sulfhydryl group (-SH). science.govtsijournals.com

Table 1: General Tautomeric Forms of Substituted Thioureas

| Tautomeric Form | General Structure | Key Functional Group |

| Thione | R-NH-C(=S)-NH-R' | Thiocarbonyl (C=S) |

| Thiol (Thioimidol) | R-N=C(SH)-NH-R' | Thiol (-SH) & Imine (C=N) |

Research across a range of substituted thioureas indicates that the thione form is generally the more stable and predominant tautomer, particularly in the solid state and in the gas phase. science.govresearcher.life However, the position of this equilibrium is not fixed and can be influenced by a variety of factors, making its study crucial for understanding the molecule's reactivity and interactions.

Several key factors have been identified that influence the thione-thiol tautomeric balance:

Solvent Effects: The polarity of the solvent plays a significant role. Polar solvents tend to stabilize the thione form. researcher.lifenih.gov Conversely, studies have shown that in non-polar solvents, the proportion of the thiol tautomer can increase. researcher.life For instance, in aqueous alcohol solutions of thiourea, an increase in the content of the thiol form is observed in the order of water-methanol-ethanol-propanol, indicating that less polar alcohols favor the thiol structure. researchgate.net

Substitution Effects: The nature of the substituent groups (R and R') on the nitrogen atoms is critical. Acyl thioureas, for example, are known to exhibit thione-thiol tautomerism. acs.org The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density across the thioamide group and thereby shift the equilibrium. core.ac.uk

pH and Protonation: The acidity of the medium affects the equilibrium. The addition of an acid, such as hydrochloric acid, to solutions of thiourea has been shown to increase the proportion of the thione form. researchgate.net Studies using superacidic systems have demonstrated that thiourea is monoprotonated exclusively at the sulfur atom, which favors the thione structure. tsijournals.com

Physical State and Intermolecular Interactions: In the solid state, crystal packing forces and intermolecular hydrogen bonding often lock the molecule into the more stable thione conformation. science.gov In solution, where molecules are more mobile, the equilibrium can be more dynamic and sensitive to the surrounding environment. researcher.life

External Energy: Tautomerization can be induced by external energy sources. For example, thiourea, which exists exclusively in its stable thione form when isolated in a cryogenic matrix, can undergo tautomerization to the thiol form upon exposure to UV radiation. aip.org

The investigation of tautomeric equilibria in substituted thioureas relies heavily on spectroscopic and computational methods. Techniques such as UV, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify and quantify the different tautomers present in a sample. tsijournals.comresearchgate.net Quantum-mechanical calculations are also employed to predict the relative stabilities of the tautomers and to corroborate experimental findings. science.gov

Table 2: Factors Influencing Thione-Thiol Equilibrium in Substituted Thioureas

| Factor | Effect on Equilibrium | Research Findings | Citation |

| Solvent Polarity | Polar solvents favor the thione form; non-polar solvents can increase the thiol form concentration. | The thiol form content increases in the series: water < methanol (B129727) < ethanol (B145695) < propanol. | researcher.liferesearchgate.net |

| Substituents | Electron-donating/withdrawing groups on N-atoms alter electronic distribution, affecting stability. | Acyl thioureas exhibit pronounced thione-thiol tautomerism. | acs.org |

| pH / Acidity | Acidic conditions (protonation) shift the equilibrium toward the thione form. | Addition of HCl to thiourea solutions increases the thione tautomer concentration. | tsijournals.comresearchgate.net |

| Physical State | The thione form predominates in the solid state and gas phase. | In solutions, the equilibrium is more ambiguous and solvent-dependent. | science.govresearcher.life |

| External Energy | UV irradiation can induce conversion from the thione to the thiol form. | Photogenerated thiols have been observed in cryogenic matrices upon irradiation. | aip.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Thiourea (B124793) Research

Density Functional Theory (DFT) is a robust quantum mechanical method widely used to study the electronic structure of molecules. iu.edu.sa It has become a standard tool in thiourea research for its balance of accuracy and computational efficiency. nih.govmdpi.com DFT calculations allow for the investigation of various molecular properties, from optimized geometry to spectroscopic signatures, providing a detailed understanding of the molecule's behavior.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. For a molecule like 1-(1-Naphthyl)-3-ethylthiourea, this process involves calculating the total energy for different atomic arrangements until a minimum energy conformation is found. arxiv.orgnih.gov This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Commonly used methods for such optimizations in related thiourea compounds include the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p). nih.govresearchgate.netnih.gov The calculated geometric parameters can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Once the geometry is optimized, DFT is used to calculate the electronic structure. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally implies higher reactivity. For similar N-aryl thiourea derivatives, the HOMO is often localized on the thiourea-aryl part, while the LUMO may be distributed across the π-system.

Table 1: Representative Electronic Properties Calculated by DFT (Note: The following is a hypothetical data table illustrating typical outputs of DFT calculations for a molecule like this compound, based on studies of similar compounds. Specific values require dedicated computational analysis.)

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | Value | Thermodynamic stability of the molecule |

| HOMO Energy (eV) | Value | Electron-donating ability |

| LUMO Energy (eV) | Value | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | Value | Chemical reactivity and stability |

| Dipole Moment (Debye) | Value | Molecular polarity |

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netnih.gov Each peak in a vibrational spectrum corresponds to a specific "normal mode," which is a collective, synchronized motion of atoms. mdpi.com By calculating the harmonic vibrational frequencies, DFT can help assign the experimentally observed spectral bands to specific molecular motions, such as C=S stretching, N-H bending, or aromatic ring vibrations. nih.gov

For a molecule like this compound, theoretical spectra are typically calculated at the optimized geometry. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, these frequencies are commonly multiplied by a scaling factor, which is typically around 0.96-0.98 for B3LYP functionals. nih.gov This scaled quantum mechanical force field (SQMFF) methodology provides a reliable assignment of vibrational modes. nih.gov The analysis helps confirm the molecular structure by matching the theoretical spectrum with the experimental one.

Theoretical calculations of NMR chemical shifts are an invaluable tool for structural elucidation, especially for complex organic molecules. nrel.govrsc.org The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for predicting ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.com

The process involves optimizing the molecule's geometry and then performing a GIAO calculation, often using a functional like B3LYP or mPW1PW91 with a suitable basis set (e.g., 6-311+G(2d,p)). mdpi.commdpi.comnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). The predicted chemical shifts can be compared with experimental spectra to confirm structural assignments. mdpi.com For thioureas and related compounds, these calculations can accurately predict the chemical environment of protons and carbons in the naphthyl ring, the ethyl group, and the thiourea backbone.

To understand the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum. nih.gov

For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. These calculations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.net In naphthyl-containing compounds, these transitions are typically associated with the aromatic system. The calculations are often performed using a polarizable continuum model (PCM) to simulate the effect of a solvent, as solvent polarity can significantly influence the absorption spectrum. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. frontiersin.org

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule has several rotatable bonds, particularly around the thiourea core. MD can sample different conformations that the molecule might adopt in solution, providing insight into its flexibility and the most populated conformational states. nih.gov

Analyze Solvent Effects: By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, MD can model how the solvent organizes around the solute and affects its conformation and dynamics. This is particularly important for understanding properties like solubility.

Study Binding Interactions: If the molecule is studied as a ligand for a biological target, MD simulations can assess the stability of the ligand-receptor complex, revealing key interactions and how they persist or change over time. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Mechanistic/Molecular Basis)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The fundamental principle is that the structural properties of a molecule determine its activity. atlantis-press.com

For a series of derivatives based on the this compound scaffold, a QSAR study would involve several steps:

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can be categorized as:

Lipophilic: such as the logarithm of the partition coefficient (logP), which describes hydrophobicity. atlantis-press.com

Electronic: such as HOMO/LUMO energies, dipole moment, and atomic charges, which describe the electronic distribution. atlantis-press.comresearchgate.net

Steric: such as molecular weight, volume, or surface area, which describe the size and shape of the molecule. atlantis-press.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable, e.g., IC₅₀). nih.govatlantis-press.com

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not a result of chance correlation. mdpi.com

A valid QSAR model for this compound derivatives could provide a mechanistic basis for their activity, identifying which physicochemical properties are most important for enhancing a desired biological effect. nih.gov This knowledge can then be used to guide the rational design of new, more potent compounds. atlantis-press.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate reaction mechanisms, offering insights into the energetics and geometries of reactants, transition states, and products. For the formation of this compound, the reaction is anticipated to proceed through a nucleophilic attack of the nitrogen atom of ethylamine (B1201723) on the electrophilic carbon atom of the isothiocyanate group of 1-naphthyl isothiocyanate.

This reaction would involve a transition state where the new carbon-nitrogen bond is partially formed, and the electron density shifts within the isothiocyanate moiety. Following the formation of the initial adduct, a proton transfer would likely occur to yield the final stable thiourea product.

A detailed computational study would typically involve the following:

Geometry Optimization: Calculation of the lowest energy structures for the reactants (1-naphthyl isothiocyanate and ethylamine), the transition state, and the product (this compound).

Frequency Analysis: To confirm the nature of the stationary points (reactants and products as minima, transition state as a first-order saddle point) and to calculate zero-point vibrational energies.

Analysis of Electronic Structure: Examination of properties such as atomic charges and molecular orbitals to understand the electronic changes throughout the reaction.

Without specific research focused on this compound, any data presented would be speculative or based on analogous systems, which would not adhere to the strict requirements of this request.

Coordination Chemistry of Thiourea Ligands

Thiourea (B124793) Derivatives as Ligands for Transition Metal Ions

Thiourea derivatives are highly effective and adaptable ligands for a multitude of transition metal ions. tandfonline.com Their coordinating ability is rooted in the electronic structure of the thiocarbonyl group and the nature of the substituents on the nitrogen atoms. nih.gov These ligands can act as neutral molecules or, upon deprotonation, as monoanions or dianions, further diversifying their coordination behavior. tandfonline.comisca.me The presence of both σ-donating and π-acidic characteristics allows for robust interactions with metal centers. nih.gov The specific derivative, 1-(1-Naphthyl)-3-ethylthiourea, falls into the class of N,N'-disubstituted thioureas, whose coordination chemistry is influenced by the steric and electronic properties of the naphthyl and ethyl groups.

Chelation Modes and Ligand Flexibility

The structural diversity of metal-thiourea complexes is largely due to the ligand's flexibility and its capacity for various chelation modes. basjsci.edu.iq The tautomeric thiol-thione equilibrium within the thiourea moiety allows for different coordination pathways. basjsci.edu.iq

Common coordination modes observed for thiourea derivatives include:

Monodentate S-coordination: This is the most typical mode, where the ligand coordinates to the metal center through the soft sulfur atom of the thiocarbonyl group. This is common in complexes with metal ions like Cu(I), Zn(II), and Co(II). nih.govmdpi.com

Bidentate N,S-chelation: Upon deprotonation of an N-H proton, the ligand can coordinate through both a nitrogen atom and the sulfur atom, forming a stable four-membered chelate ring. This mode is frequently observed in square-planar complexes of metals like Pd(II) and Pt(II). tandfonline.commdpi.comwaikato.ac.nz

Bidentate S,O-chelation: In acylthiourea derivatives, where an acyl group is attached to one of the nitrogen atoms, a different bidentate mode becomes possible. These ligands can coordinate through the sulfur atom and the carbonyl oxygen atom, creating a six-membered chelate ring. tandfonline.comrsc.orgresearchgate.net This mode is particularly favored in complexes with metals like Ni(II) and Cu(II). rsc.org

Bridging Ligand: Thiourea derivatives can also act as bridging ligands, connecting two metal centers. This is often achieved through the sulfur atom, leading to the formation of dinuclear or polynuclear complexes. nih.gov

The choice of chelation mode is influenced by several factors, including the nature of the metal ion, the substituents on the thiourea ligand, the reaction conditions (such as pH), and the presence of other ancillary ligands. mdpi.comnih.gov For example, in the absence of a base, some ligands coordinate in a monodentate fashion, while in a basic medium, deprotonation facilitates bidentate N,S chelation. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is typically straightforward. A common method involves the direct reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695), methanol (B129727), or acetone. materialsciencejournal.orgksu.edu.tr The resulting complexes often precipitate from the solution and can be purified by recrystallization. materialsciencejournal.org The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different formulations. rsc.org

A diverse array of analytical techniques is employed to fully characterize these coordination compounds:

Elemental Analysis (C, H, N, S): This technique is used to determine the empirical formula of the complex and confirm its stoichiometry. materialsciencejournal.orgksu.edu.tr

Molar Conductivity Measurements: These measurements help to determine whether the complex is an electrolyte or a non-electrolyte in a given solvent, providing insight into the nature of the coordinated and counter ions. isca.memdpi.com

Spectroscopic Methods (IR, UV-Vis, NMR): These are crucial for elucidating the structure and bonding within the complex. Infrared (IR) spectroscopy helps identify the donor atoms by observing shifts in vibrational frequencies upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) provides detailed information about the ligand's structure in solution and how it changes upon complexation. mdpi.comnih.gov

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govmanchester.ac.uk

Metal-Ligand Binding Affinities and Stoichiometry

The interaction between a metal ion and a thiourea ligand results in the formation of a coordination complex with a specific stoichiometry, which refers to the ratio of metal ions to ligands in the complex. This ratio is dependent on factors such as the coordination number and preferred geometry of the metal ion, the denticity of the ligand, and the reaction conditions. nih.gov

Commonly observed stoichiometries for metal-thiourea complexes include:

1:1 (Metal:Ligand): Often seen in complexes where the ligand acts as a bidentate chelate or in polymeric structures.

1:2 (Metal:Ligand): A frequent ratio for square-planar (e.g., [NiL₂], [PdL₂]) and tetrahedral complexes. mdpi.comrsc.org

1:3 and 1:4 (Metal:Ligand): Typically found in tetrahedral (e.g., [Cu(dmtu)₃Br]) or octahedral geometries. nih.govnih.gov

1:6 (Metal:Ligand): Observed in some octahedral complexes, such as [Ni(TU)₆]²⁺. nih.govresearchgate.net

Spectroscopic and Structural Analysis of Coordination Compounds

Spectroscopic and structural analysis techniques are indispensable for understanding the intricate details of how thiourea ligands coordinate to metal centers.

X-ray Diffraction of Metal-Thiourea Complexes

Single-crystal X-ray diffraction (XRD) provides unambiguous structural information about metal-thiourea complexes in the solid state. manchester.ac.uk It allows for the precise determination of the coordination geometry around the metal ion, which can be tetrahedral, square planar, octahedral, or other less common geometries. rsc.orgnih.gov

XRD studies have revealed key structural features of these complexes:

Coordination Geometries: Distorted tetrahedral geometries are common for Cu(I) and Zn(II) complexes, while Ni(II) and Cu(II) can adopt square planar arrangements. Octahedral coordination is also observed, for instance, in [Ni(TU)₆]²⁺. nih.govrsc.org

Bond Lengths and Angles: XRD provides exact measurements of metal-sulfur (M-S), metal-nitrogen (M-N), and metal-oxygen (M-O) bond lengths, offering direct insight into the strength and nature of the coordination bonds.

Molecular Packing: The analysis of crystal packing reveals intermolecular interactions, such as hydrogen bonding involving the N-H groups of the thiourea ligand, which can play a significant role in stabilizing the crystal lattice. mdpi.com

| Complex | Metal Ion | Coordination Geometry | Space Group | Key Bond Lengths (Å) |

|---|---|---|---|---|

| Cu₂(tu)₆·H₂O | Cu(I) | Tetrahedral | P1 | Cu-S: 2.26-2.42 |

| [(L¹ᵃ)₂Cu]ClO₄ | Cu(I) | Distorted Tetrahedral | P2₁/n | Cu-N: 2.03-2.09, Cu-S: 2.27-2.29 |

| (L²ᶜ)₂Ni₂ | Ni(II) | Square Planar | P2₁/c | Ni-N: 1.90-1.91, Ni-S: 2.15 |

Data sourced from references rsc.orgnih.gov. L¹ᵃ and L²ᶜ represent specific N,N'-disubstituted thiourea ligands.

Vibrational and Electronic Spectroscopy of Coordinated Thioureas

Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for probing the coordination of thiourea ligands. nih.gov The vibrational spectrum of the free ligand is compared to that of the metal complex to identify changes that indicate which atoms are involved in bonding. researchgate.net

Key vibrational bands and their shifts upon coordination include:

ν(N-H) band: The stretching vibration of the N-H group typically appears in the range of 3100-3400 cm⁻¹. In cases of N,S-chelation, this band may disappear or shift significantly due to deprotonation. mdpi.com

Thioamide bands: The vibrational modes of the thioamide group (-NH-C=S) are particularly informative. The band with a major contribution from ν(C=S) stretching, often found around 700-850 cm⁻¹, typically shifts to a lower frequency upon coordination through the sulfur atom. This indicates a weakening of the C=S double bond character as electron density is donated to the metal. mdpi.commdpi.com Conversely, the ν(C-N) band often shifts to a higher frequency, suggesting an increase in the C-N bond order. mdpi.com

ν(M-S) and ν(M-N) bands: In the far-IR region (typically below 500 cm⁻¹), new bands corresponding to the metal-ligand stretching vibrations appear, providing direct evidence of coordination. nih.gov

| Compound | ν(N-H) | ν(C-N) + δ(N-H) | ν(C=S) |

|---|---|---|---|

| Free Ligand (HPMCT) | 3176 | ~1530 | 707 |

| [PdCl₂(κ¹S-HPMCT)₂] | 3174-3336 | ~1530 | 665-696 |

| [Ni(κ²S,N-PMCT)₂] | Absent | 1265-1274 | 665-696 |

Data adapted from a study on N-Phenylmorpholine-4-carbothioamide (HPMCT) and its complexes. mdpi.com

Electronic Spectroscopy (UV-Visible): UV-Visible spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination geometry and the nature of the metal-ligand bonding. researchgate.net The spectra of transition metal complexes are often characterized by two main types of transitions:

d-d transitions: These involve the excitation of electrons between d-orbitals of the metal center that have been split in energy by the ligand field. These transitions are typically weak and appear in the visible region. Their energy and number can help determine the coordination geometry (e.g., octahedral vs. tetrahedral) and the ligand field strength. illinois.edu

Charge-transfer (CT) transitions: These are much more intense than d-d transitions and involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). They usually occur in the ultraviolet region but can extend into the visible range, sometimes obscuring the weaker d-d bands. illinois.edu

Magnetic susceptibility measurements often complement electronic spectroscopy, particularly for paramagnetic complexes, providing information about the number of unpaired electrons and further supporting the proposed geometry. researchgate.net

Redox Properties of Metal-Thiourea Systems

The redox behavior of metal-thiourea complexes is a critical aspect of their coordination chemistry, influencing their reactivity and potential applications in areas such as catalysis and materials science. The interplay between the metal center and the thiourea ligand can lead to rich and varied electrochemical properties. While specific electrochemical data for metal complexes of this compound are not extensively documented in the reviewed literature, the general principles governing the redox properties of analogous N,N'-disubstituted thiourea complexes provide a framework for understanding their likely behavior.

Thiourea and its derivatives can act as reducing agents, a property that significantly impacts the coordination chemistry with redox-active metals. For instance, in reactions with copper(II) salts, N,N'-substituted thiourea ligands are often observed to reduce Cu(II) to Cu(I), leading to the formation of stable copper(I) complexes. rsc.org This reduction is attributed to the high affinity of the soft sulfur donor atom for the soft Cu(I) ion. The oxidation of the thiourea ligand in this process typically results in the formation of a disulfide bond between two thiourea molecules.

The substituents on the nitrogen atoms of the thiourea backbone play a crucial role in modulating the redox potential of both the ligand and the resulting metal complex. Electron-donating groups, such as the ethyl group in this compound, increase the electron density on the sulfur atom, making the ligand easier to oxidize. Conversely, electron-withdrawing groups would have the opposite effect. The bulky and aromatic 1-naphthyl group can also influence the electronic properties and the steric environment around the metal center, which in turn affects the stability of different oxidation states.

In some cases, the thiourea ligand itself can be redox-active. For example, thioureas decorated with specific functional groups, such as dimethylamino groups, have been shown to undergo reversible one-electron oxidations to form stable radical cations. nih.gov While this compound does not possess such strongly electron-donating groups, the possibility of ligand-based redox events should not be entirely discounted, particularly at higher potentials.

The table below presents representative electrochemical data for metal complexes with N,N'-disubstituted thiourea ligands, offering a comparative context for the anticipated redox behavior of complexes involving this compound. It is important to note that these are analogous systems, and the actual redox potentials for this compound complexes may vary.

Table 1: Representative Electrochemical Data for Analogous Metal-Thiourea Complexes

| Complex/Ligand | Metal Center | Redox Process | Potential (V vs. reference electrode) | Reversibility |

| [CuCl(IMes(NMe2)2)] | Cu(I) | Ligand Oxidation | +0.71 | Reversible |

| [CuCl(IMes(NMe2)2)] | Cu(I) | Ligand Oxidation | +1.11 | Reversible |

| Iron maltol (B134687) complex | Fe(III) | Fe(III)/Fe(II) | +0.23 (at pH 5) | Not specified |

| Fe(TOAB) complex | Fe(III) | Fe(III)/Fe(II) | -0.390 (vs. NHE at pH 7) | Not specified |

| Fe(PTOB) complex | Fe(III) | Fe(III)/Fe(II) | -0.780 (vs. NHE at pH 7) | Not specified |

Note: The data presented is for comparative purposes and is derived from studies on various substituted thiourea and other related ligand complexes. nih.govdtu.dknih.gov The reference electrodes and experimental conditions may vary between studies.

Molecular Interactions with Biological Macromolecules: Mechanistic Insights

Enzyme Inhibition Kinetics and Mechanism of Action

The thiourea (B124793) scaffold is present in numerous compounds known to be potent enzyme inhibitors. nih.gov The specific nature of this inhibition, including its kinetics and mechanism, is crucial for characterizing the compound's biological effect.

Investigating Competitive, Non-Competitive, and Mixed-Mode Inhibition

Specific enzyme kinetic studies detailing the inhibition type of 1-(1-Naphthyl)-3-ethylthiourea are not extensively documented in the available literature. However, research on structurally similar naphthalene-thiourea conjugates offers significant insights. For instance, studies on 1-(1-Naphthoyl)-3-(substituted phenyl) thiourea derivatives as inhibitors of calf intestinal alkaline phosphatase (CIALP) have been performed. nih.gov

One derivative in this class demonstrated a non-competitive mode of inhibition. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding affinity. This is typically characterized by a decrease in the maximum reaction velocity (Vmax) while the Michaelis constant (Km) remains unchanged. Phenylthiourea, a simpler related compound, has been identified as a competitive inhibitor of phenoloxidase, where it directly competes with the substrate for the enzyme's active site. nih.gov Given these precedents, this compound could plausibly exhibit competitive, non-competitive, or mixed-mode inhibition depending on the target enzyme's structure.

Characterization of Enzyme-Inhibitor Complex Formation

The formation of a stable enzyme-inhibitor complex is a prerequisite for inhibition. For naphthalene-thiourea derivatives, the stability of this complex is often dictated by a series of weak interactions. In the case of the non-competitive inhibition of alkaline phosphatase by a 1-(1-Naphthoyl)-3-phenylthiourea derivative, the complex was found to be stabilized primarily by multiple hydrophobic interactions rather than hydrogen bonds. nih.gov The bulky, lipophilic naphthalene (B1677914) ring is particularly important in forming these connections within hydrophobic pockets of the enzyme's allosteric site. nih.gov This suggests that the 1-naphthyl group of this compound would play a crucial role in the formation and stabilization of any potential enzyme-inhibitor complexes.

Role of Thiourea Bioactivation by Flavin-Containing Monooxygenases (FMOs)

The biological activity and toxicity of many thiourea-containing compounds are dependent on their metabolic bioactivation. This process is often catalyzed by Flavin-Containing Monooxygenases (FMOs), a family of enzymes that oxidize the sulfur atom in the thiourea moiety. nih.gov This oxidation can lead to the formation of reactive intermediates, such as formamidine (B1211174) sulfinic acid, which can then interact with cellular macromolecules. who.int

Studies on various N-substituted thioureas have shown that FMO1 and FMO3 are key enzymes in this bioactivation, with kinetic parameters varying significantly based on the nature of the substituents. nih.gov For example, with N-substituted N'-(4-imidazole-ethyl)thioureas, Km values for human FMO1 can range from the low micromolar to the low millimolar range. nih.gov While specific data for this compound is not available, it is highly probable that its thiourea group undergoes similar FMO-mediated bioactivation, a critical step in its mechanism of action and potential toxicity.

Molecular Docking and Simulation Studies of Binding Interactions

Computational methods like molecular docking and simulation are invaluable for predicting and analyzing the binding of small molecules to macromolecules at an atomic level.

Ligand-Protein Interaction Profiling (e.g., specific active site residues, hydrogen bonding)

While specific molecular docking studies for this compound were not found, simulations performed on the closely related compound 1-(1-Naphthoyl)-3-phenylthiourea with alkaline phosphatase provide a strong predictive model. nih.gov In these simulations, the compound fits into the enzyme's catalytic site, achieving a favorable binding energy with a docking score of -7.5 kcal/mol. nih.gov

The analysis revealed that the interaction was not driven by hydrogen bonds. Instead, the ligand-protein complex was stabilized by a network of hydrophobic and π-stacking interactions. The lipophilic naphthalene ring was shown to engage with specific hydrophobic residues. nih.gov These interactions are detailed in the table below.

| Interacting Residue | Interaction Type |

| Leu467 | Alkyl |

| Ile480 | Alkyl |

| Phe476 | Pi-Alkyl |

| Tyr490 | Pi-Pi |

| Table 1: Predicted binding interactions between a 1-(1-Naphthoyl)-3-phenylthiourea derivative and active site residues of alkaline phosphatase, based on molecular docking studies. nih.gov |

Ligand-DNA Binding Modes and Interactions

The planar aromatic structure of a naphthalene ring makes it a classic DNA intercalating agent. biointerfaceresearch.comnih.gov Intercalation involves the insertion of this planar moiety between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The exploration of structure-activity relationships (SAR) at the molecular level provides critical insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR studies focus on understanding the role of its distinct structural components—the naphthyl ring, the ethyl group, and the thiourea backbone—in molecular recognition and biological function. By analyzing the electronic and steric effects of these substituents and observing conformational changes upon binding to biological targets, a clearer picture of its mechanism of action can be developed.

Influence of Substituent Electronic and Steric Effects on Molecular Recognition

The biological activity of thiourea derivatives is significantly modulated by the electronic and steric properties of their substituents. In the case of this compound, both the bulky, aromatic naphthyl group and the small, aliphatic ethyl group play crucial roles in its interaction with biological macromolecules.

The naphthyl group , a large, hydrophobic, and electron-rich aromatic system, is often a key pharmacophoric element. Its size and planarity allow for significant van der Waals and π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket. Molecular docking studies on analogous 1-(1-naphthoyl)-3-(substituted phenyl) thioureas have shown that the naphthalene moiety engages with a majority of hydrophobic residues in the binding site of enzymes like alkaline phosphatase. nih.gov The electronic nature of the naphthyl ring can also influence the hydrogen-bonding capability of the thiourea N-H protons.

The interplay between the electron-donating or withdrawing nature of substituents and their steric profile is critical. Studies on N-acyl thiourea derivatives have demonstrated that the introduction of different substituents can fine-tune the electronic properties of the entire molecule, affecting its binding affinity and biological response. nih.gov The electronic properties of the substituents on the aryl ring of N-benzoyl-N'-naphthylthiourea derivatives, for example, were found to play a more significant role in their cytotoxic activity than lipophilic effects. nih.gov

Table 1: Influence of Substituents on the Biological Activity of Thiourea Analogs

| Compound/Analog Class | Substituent(s) | Observed Effect on Activity | Probable Reason | Reference(s) |

|---|---|---|---|---|

| N-Alkyl Thioureas | Increasing number of N-alkyl groups | Enhanced antibacterial activity | Increased hydrophobicity and dispersive interactions | asianpubs.org |

| 1-(1-Naphthoyl)-3-(phenyl) Thioureas | Naphthalene ring | Engagement with hydrophobic residues | π-π stacking and van der Waals interactions | nih.gov |

| N-Benzoyl-N'-naphthylthioureas | Electron-withdrawing groups on benzoyl ring | Increased anticancer activity | Enhanced electronic interactions with the target | nih.gov |

Conformational Changes Upon Binding to Biological Targets

The conformational flexibility of the thiourea linkage is a key determinant of the biological activity of this compound. Thiourea derivatives can exist in different conformations due to rotation around the C-N bonds. The preferred conformation in solution may not be the one that is active when bound to a biological target. The process of a ligand adapting its conformation to fit a binding site is a fundamental aspect of molecular recognition.

In the unbound state, this compound is likely to exist as an equilibrium of different conformers. NMR studies on analogous diindolylthioureas have shown that the anti-anti conformer is predominant in solution in the absence of anions. beilstein-journals.org However, upon binding to a target, such as an enzyme or receptor, the molecule may adopt a specific, lower-energy conformation that maximizes favorable interactions. This induced-fit model of binding is a common phenomenon in drug-receptor interactions. jetir.org

The thiourea moiety itself is capable of forming strong hydrogen bonds through its N-H protons and the sulfur atom can act as a hydrogen bond acceptor. The geometry of these interactions is highly dependent on the conformation of the molecule. For some N-acyl thiourea derivatives, an intramolecular hydrogen bond between the N-H of the thioamide and the carbonyl oxygen stabilizes a planar trans-cis geometry in the solid state. conicet.gov.ar While this compound lacks a carbonyl group for such an intramolecular interaction, the principle of conformational stabilization through hydrogen bonding remains relevant in the context of intermolecular interactions with a biological target.

Upon binding, the naphthyl and ethyl groups will orient themselves to fit into their respective binding pockets. This process can induce a change in the dihedral angles of the thiourea backbone to optimize the hydrogen bonding network with the target protein. For example, the binding of oxo-anions to diindolylurea receptors has been shown to cause a conformational change to a syn-syn conformer to facilitate stronger hydrogen bonding. beilstein-journals.org It is plausible that a similar conformational adaptation occurs when this compound binds to its biological target, ensuring a precise and stable interaction. The energetic cost of adopting a specific conformation upon binding is compensated by the favorable energy gained from the binding interactions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(1-Naphthoyl)-3-(substituted phenyl) thiourea |

| N-Benzoyl-N'-naphthylthiourea |

| 1-Allyl-3-benzoylthiourea |

| Diindolylthiourea |

Supramolecular Chemistry and Molecular Recognition Phenomena

Host-Guest Interactions of Thiourea (B124793) Derivatives

The core of molecular recognition lies in the specific and selective binding between a host molecule and a guest species. Thiourea derivatives are excellent hosts due to the strong hydrogen-bond-donating capabilities of their N-H protons.

The design of effective molecular receptors, such as ionophores, based on thiourea scaffolds relies on several key principles. The thiourea moiety -(NH)C=S serves as a primary binding site, capable of forming strong hydrogen bonds with anionic guests. The acidity of the N-H protons can be fine-tuned by the electronic nature of the substituents on the nitrogen atoms. researchgate.net

In the case of naphthylthioureas, the bulky and hydrophobic naphthyl group helps to create a defined binding pocket or cleft, shielding the guest from the solvent and enhancing the binding affinity. By incorporating multiple thiourea units into a single molecule, such as in tripod-like structures, receptors with high selectivity for specific anions like dihydrogen phosphate (H₂PO₄⁻) or bisulfate (HSO₄⁻) can be constructed. rsc.org The pre-organization of these binding sites is crucial for minimizing the entropic penalty upon guest binding, leading to more stable host-guest complexes.

Naphthylthiourea derivatives have been extensively studied for their interactions with a variety of guests.

Anion Binding: Research on related compounds, such as tripodal naphthylthiourea derivatives, has demonstrated considerable changes in their UV/Vis absorption spectra upon complexation with anions like H₂PO₄⁻ or HSO₄⁻. rsc.org Spectroscopic titrations and ¹H-NMR studies have confirmed the formation of stable 1:1 host-guest complexes in solution. rsc.org The stability of these complexes is a testament to the effectiveness of the hydrogen bonds between the thiourea N-H groups and the anionic guest.

Cation Binding: While the thiourea group is primarily known for anion recognition, functionalization of the naphthylthiourea scaffold with other coordinating groups allows for cation sensing. For instance, naphthylthiourea derivatives incorporating moieties like hydrazone have been shown to act as fluorescent chemosensors for metal ions such as Ag⁺, Zn²⁺, and In³⁺. seoultech.ac.krcolab.wsconsensus.app The binding stoichiometry can vary, with studies showing both 1:1 and 2:1 (host:guest) complexes depending on the specific sensor and metal ion involved. seoultech.ac.krconsensus.app

Self-Assembly of Thiourea-Based Supramolecular Architectures

The directional nature of the hydrogen bonds involving the thiourea group makes it a powerful motif for directing the self-assembly of molecules into larger, ordered supramolecular architectures. In the solid state, N-aroyl thiourea derivatives are known to form crystal packings stabilized by intermolecular N-H···S hydrogen bonds. researchgate.net These interactions, along with π-π stacking from aromatic groups like naphthalene (B1677914), can guide the formation of one-, two-, or three-dimensional networks. While specific research on the self-assembly of 1-(1-Naphthyl)-3-ethylthiourea is limited, the fundamental principles suggest its potential to form such organized structures.

Chemo- and Ion-Sensing Mechanisms

The binding of a guest molecule to a thiourea-based host can be transduced into a measurable signal, forming the basis of chemo- and ion-sensing. This signaling can occur through various mechanisms, most commonly spectroscopic or electrochemical changes.

The interaction of a guest with a naphthylthiourea host can significantly alter its electronic environment, leading to observable changes in its spectroscopic properties.

UV-Vis Spectroscopy: The binding of an anion to the thiourea N-H groups can cause a shift in the absorption bands of the host molecule. Studies on related naphthylthiourea compounds have shown that complexation with anions leads to considerable changes in their UV-Vis spectra, allowing for the determination of binding constants. rsc.org

Fluorescence Spectroscopy: For appropriately designed sensors, guest binding can modulate the fluorescence output, leading to either "turn-on" or "turn-off" responses. Naphthylthiourea derivatives functionalized with fluorophores have been developed as highly selective fluorescent sensors for metal ions like In³⁺, Ag⁺, and Zn²⁺. colab.wsconsensus.app The detection limits for these sensors can reach the micromolar (μM) range. colab.wsconsensus.app

NMR Titration: ¹H-NMR spectroscopy is a powerful tool for studying host-guest interactions. Upon addition of a guest, the chemical shifts of the host's protons, particularly the thiourea N-H protons involved in hydrogen bonding, will change. This allows for the elucidation of the binding mode and the calculation of association constants. rsc.orgcolab.ws

The following table summarizes representative data from a study on a fluorescent naphthylthiourea-based sensor for metal ions.

| Guest Ion | Binding Ratio (Host:Guest) | Detection Limit (μM) | Spectroscopic Method |

| Ag⁺ | 2:1 | 3.82 | Fluorescence |

| Zn²⁺ | 1:1 | 0.21 | Fluorescence |

| In³⁺ | 1:2 | 9.62 | Fluorescence |

Table based on data for related naphthylthiourea chemosensors. colab.wsconsensus.app

Electrochemical methods provide an alternative and highly sensitive means of detecting guest binding events. An electrochemical sensor typically consists of a receptor (the host molecule) immobilized on an electrode surface. When the receptor binds to the target analyte (the guest), it can cause a change in the electrochemical properties of the electrode, such as its potential or current.

While specific electrochemical sensors based on this compound are not documented, the general principle involves the binding event altering the electron transfer process at the electrode surface. For example, the complexation of an ion by a thiourea-based receptor could hinder or facilitate the flow of electrons, generating a measurable signal. The development of such sensors often involves modifying electrode materials, like glassy carbon or gold, with the specific thiourea derivative to create a sensitive and selective sensing platform.

Applications in Catalysis and Materials Science

Organocatalysis by Chiral Thiourea (B124793) Derivatives

Chiral thiourea derivatives are a prominent class of organocatalysts, valued for their ability to activate substrates through hydrogen bonding. The thiourea moiety, with its two N-H protons, can form a bidentate hydrogen-bonding interaction with electrophiles, enhancing their reactivity in a stereocontrolled manner. nih.govrsc.org

Chiral thioureas derived from scaffolds like 1,2-diaminocyclohexane and cinchona alkaloids have been successfully employed in a variety of asymmetric reactions. nih.gov These catalysts are effective in promoting transformations such as the Michael addition, Friedel-Crafts alkylation, and Mannich reactions. rsc.orgmdpi.com The catalyst operates by forming a complex with the electrophile, thereby directing the nucleophilic attack to one face of the molecule, resulting in a high degree of enantioselectivity. nih.gov For instance, bifunctional thiourea catalysts incorporating a tertiary amine group can simultaneously activate both the nucleophile and the electrophile, leading to efficient and highly stereoselective carbon-carbon bond formation. nih.gov

Key asymmetric reactions catalyzed by chiral thiourea derivatives include:

Michael Addition: Axially-chiral binaphthyl-derived thioureas have catalyzed the stereoselective addition of dicarbonyl compounds to nitroolefins. nih.gov

Friedel-Crafts Alkylation: Simple thiourea derivatives have been used for the enantioselective aza-Friedel–Crafts alkylation of β-naphthols with isatin-derived ketimines, producing enantioenriched 3-amino-2-oxindoles in excellent yields (89–95%) and high enantioselectivities (90–97% ee). rsc.org

Domino Reactions: Chiral phosphoric acid has been used to catalyze the domino cyclization of N,N'-dialkylthioureas with β,γ-unsaturated α-ketoesters to produce chiral thiohydantoins with high yields and excellent enantioselectivity (up to 97% ee). rsc.org

Examples of Asymmetric Reactions Catalyzed by Chiral Thiourea Derivatives

| Reaction Type | Catalyst Type | Substrates | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Michael Addition | Cinchona Alkaloid-Derived Thiourea | Malonates and Nitroolefins | High | nih.gov |

| Aza-Friedel–Crafts Alkylation | Takemoto-type Catalyst | β-Naphthols and Ketimines | 90–97% | rsc.org |

| Domino Cyclization | Chiral Phosphoric Acid | N,N'-Dialkylthioureas and α-Ketoesters | Up to 97% | rsc.org |

| Strecker Reaction | (R,R)-1,2-Diamine-Derived Thiourea | Imines and Cyanide Sources | Broadly effective | nih.gov |

The efficacy of thiourea organocatalysts stems from their role as hydrogen-bond donors. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have elucidated the catalytic cycle. jove.comnih.gov The primary mechanism involves the dual activation of the electrophile by the two N-H groups of the thiourea, which lowers the energy of the transition state. rsc.org In bifunctional catalysts that also contain a basic moiety (e.g., a tertiary amine or guanidine), a cooperative mechanism is observed where the thiourea activates the electrophile while the basic site activates the nucleophile. beilstein-journals.org Spectroscopic and computational studies have been crucial in determining the precise geometry of the catalyst-substrate complex, confirming the hydrogen bonding interactions that govern the reaction's stereochemical outcome. jove.com

Use as Building Blocks for Functional Materials

The naphthylthiourea scaffold is a versatile building block for creating functional materials due to the presence of electron-donating sulfur and nitrogen atoms and the aromatic naphthyl group.

Thiourea derivatives have been incorporated into composite materials to create specialized electrochemical sensors. A notable example is the modification of Sonogel-Carbon electrodes with 1-(2-furoyl)-3-(1-naphthyl)thiourea. nih.govresearchgate.net This modification involves embedding the naphthylthiourea derivative into a carbon-ceramic matrix produced via a sol-gel process assisted by high-power ultrasound. mdpi.com The resulting modified electrode demonstrates significantly improved electrochemical response for the detection of metal ions, such as Cd(II), compared to the unmodified electrode. nih.govresearchgate.net The thiourea derivative acts as an ionophore, complexing with metal ions at the electrode surface and facilitating their detection via techniques like anodic stripping differential pulse voltammetry. nih.govresearchgate.net

Performance of 1-(2-furoyl)-3-(1-naphthyl)thiourea Modified Sonogel-Carbon Electrode for Cd(II) Detection

| Modifier Percentage in Electrode | Peak Potential (V) | Peak Intensity (µA) for 0.1 mg L⁻¹ Cd(II) | Reference |

|---|---|---|---|

| 15% | -0.819 | 0.438 | researchgate.net |

| 18% | -0.819 | 1.177 | researchgate.net |

| 20% | -0.807 | 0.955 | researchgate.net |

| 22% | -0.801 | 0.682 | researchgate.net |

| 25% | -0.777 | 0.484 | researchgate.net |

Organic compounds containing nitrogen, sulfur, and π-electrons, such as 1-(1-Naphthyl)-3-ethylthiourea, are recognized for their potential as corrosion inhibitors. jmaterenvironsci.commdpi.com The mechanism of inhibition is primarily based on the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. jmaterenvironsci.comnih.gov This adsorption can occur through two main processes: physisorption, involving electrostatic interactions, and chemisorption, which involves the formation of coordinate covalent bonds between the heteroatoms (S and N) and the vacant d-orbitals of the metal. jmaterenvironsci.comnih.gov The planar naphthyl ring can further enhance adsorption through π-stacking interactions with the metal surface. By blocking the active sites on the metal, the inhibitor impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. mdpi.com

Analytical Reagent Applications (Non-Clinical)

The ability of the thiourea moiety to chelate with metal ions makes its derivatives, including this compound, valuable as analytical reagents. analis.com.my Their application is particularly prominent in the development of electrochemical sensors. As demonstrated with 1-(2-furoyl)-3-(1-naphthyl)thiourea, these compounds can be used as the active component in modified electrodes for the amperometric detection of heavy metals. nih.govresearchgate.net The sensor's selectivity and sensitivity are dictated by the strength and specificity of the complex formed between the thiourea derivative and the target metal ion. This allows for the quantitative analysis of specific metal ions in environmental samples. researchgate.net

Lack of Publicly Available Data on the Analytical Applications of this compound

Despite a thorough search of scientific databases and literature, no specific information is publicly available regarding the use of the chemical compound this compound for the spectrophotometric determination of metal ions or in chromatographic applications such as HPLC.

While the broader class of thiourea derivatives is known for applications in analytical chemistry, including metal chelation and chromatography, research detailing these specific uses for this compound could not be located. Scientific literature extensively covers related compounds, such as 1-naphthylthiourea (ANTU), and other thiourea derivatives, but data on the ethyl-substituted compound specified is absent.

Consequently, the requested detailed research findings, data tables, and specific examples for the following sections cannot be provided:

Chromatographic Applications (e.g., HPLC)

It is crucial in scientific writing to adhere strictly to published and verifiable data. As no studies on the application of this compound in these analytical techniques are available, generating content on this topic would be speculative and scientifically unfounded.

Q & A

Q. What frameworks link experimental findings on this compound to broader chemical or biological theories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.